A Technical Guide to the Physicochemical Properties of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
A Technical Guide to the Physicochemical Properties of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone, a halogenated derivative of the naphthazarin scaffold, is a synthetic organic compound of significant interest in medicinal chemistry. Its structure, characterized by a dihydroxynaphthoquinone core with chlorine substituents on the quinoid ring, imparts a unique combination of physicochemical properties that are pivotal to its biological activity. This document provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and an exploration of the compound's role as a potential therapeutic agent, particularly as a PARP-1 inhibitor.
Core Physicochemical Properties
The fundamental physicochemical characteristics of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone are critical for its handling, formulation, and mechanism of action. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 14918-69-5 | [1][2][3] |
| Molecular Formula | C₁₀H₄Cl₂O₄ | [1][2] |
| Molecular Weight | 259.04 g/mol | [1][2] |
| Appearance | Dark purple powder; Orange to brown to dark red powder/crystal | [1] |
| Melting Point | 197-199 °C | [3] |
| IUPAC Name | 2,3-dichloro-5,8-dihydroxynaphthalene-1,4-dione | [2] |
| Synonyms | 2,3-Dichloro-5,8-dihydroxynaphtho-1,4-quinone |
Detailed Physicochemical Characterization
Solubility Profile
The solubility of a compound is a determining factor in its absorption, distribution, metabolism, and excretion (ADME) profile. 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone is generally insoluble in water due to its largely non-polar aromatic structure. However, it is reported to be slightly soluble in chloroform.[3] The presence of two phenolic hydroxyl groups suggests that its solubility will increase significantly in aqueous alkaline solutions (e.g., 5% NaOH) due to the formation of a more polar water-soluble salt. Its solubility in various organic solvents is expected, with good solubility likely in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols and chlorinated solvents.
Spectral Properties
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. Two distinct signals are anticipated:
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¹³C NMR Spectroscopy: The carbon NMR spectrum would be more complex, showing distinct signals for the ten carbon atoms. Key expected signals include:
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Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Characteristic absorption bands would include:
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A broad band for the O-H stretching of the hydroxyl groups, likely centered around 3400-3500 cm⁻¹.[4][5]
-
Strong absorption bands for the C=O stretching of the quinone carbonyl groups, typically in the range of 1630-1690 cm⁻¹.[4][5]
-
Bands corresponding to C=C stretching in the aromatic ring around 1590-1610 cm⁻¹.[4][5]
-
-
UV-Visible (UV-Vis) Spectroscopy: Naphthoquinones are chromophoric and typically exhibit characteristic absorption bands in the UV-Vis region. Hydroxy-substituted 1,4-naphthoquinones show strong absorption bands between 240-300 nm and often a weaker, broad absorption band at longer wavelengths (400-500 nm), which is responsible for their color.[6][7]
Acidity (pKa)
No experimental pKa value for 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone has been reported. However, the presence of two phenolic hydroxyl groups on the naphthazarin core indicates acidic character. The pKa is influenced by the electron-withdrawing effects of the quinone carbonyls and the chlorine atoms. For comparison, the related compound 2-hydroxy-1,4-naphthoquinone (Lawsone) has a reported pKa, but the structural differences are significant. The hydroxyl groups of the target compound are expected to be acidic enough to be deprotonated by mild bases.
Experimental Protocols
Standard methodologies for determining key physicochemical properties are outlined below.
Melting Point Determination (Capillary Method)
This protocol determines the temperature range over which the solid-to-liquid phase transition occurs, which is an important indicator of purity.
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Sample Preparation: A small amount of the dry, crystalline 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone is finely powdered. The open end of a glass capillary tube is dipped into the powder. The tube is gently tapped on a hard surface to pack the sample into the sealed bottom, aiming for a sample height of 1-2 mm.[8][9]
-
Apparatus Setup: The prepared capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup).[10] The apparatus is heated at a controlled rate.
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Measurement: An initial, rapid heating can be performed to find an approximate melting point. For an accurate measurement, a fresh sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[9]
-
Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted. The melting point is reported as the range T1-T2.[10][11] A sharp melting range (0.5-1.0 °C) is indicative of high purity.
Solubility Determination
This qualitative protocol establishes the solubility of the compound in various solvents, providing insights into its polarity and the presence of acidic/basic functional groups.
-
General Procedure: Place approximately 25 mg of the compound into a small test tube. Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[12] Observe if the solid dissolves completely.
-
Solvent Sequence:
-
Water: To test for polar functional groups.
-
5% aq. NaOH: If insoluble in water, this tests for acidic functional groups (like the phenolic hydroxyls). Solubility indicates the formation of a sodium salt.
-
5% aq. NaHCO₃: If soluble in NaOH, this tests for strongly acidic groups. Phenols are typically not acidic enough to dissolve in bicarbonate solution.
-
5% aq. HCl: If insoluble in water and NaOH, this tests for basic functional groups (not applicable for this compound).
-
Organic Solvents: Test solubility in a range of solvents like ethanol, acetone, dichloromethane, and diethyl ether to establish a polarity profile.[13][14]
-
Biological Activity & Associated Pathways
Derivatives of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone have recently been synthesized and evaluated as potential inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[4][5] PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).
Mechanism of Action: PARP-1 Inhibition
In cancer cells that have defects in the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs)—such as those with BRCA1 or BRCA2 mutations—inhibiting PARP-1 leads to a phenomenon known as synthetic lethality. When PARP-1 is inhibited, SSBs that occur naturally are not repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[15][16] While healthy cells can repair these DSBs using the HR pathway, BRCA-deficient cancer cells cannot, leading to genomic instability and cell death.[15][16] This targeted approach makes PARP inhibitors a promising class of anticancer drugs.
Caption: Logical workflow of PARP-1 inhibition leading to synthetic lethality in BRCA-deficient cells.
Conclusion
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone possesses a distinct set of physicochemical properties defined by its chlorinated naphthazarin core. Its limited aqueous solubility, defined melting point, and characteristic spectral features are essential parameters for its study and application. The growing interest in this compound and its derivatives as targeted anticancer agents, specifically as PARP-1 inhibitors, highlights the importance of a thorough understanding of its chemical and physical behavior for future drug development and optimization.
References
- 1. 2,3-Dichloro-5,8-Dihydroxy-1,4-Naphthoquinone | CAS 14918-69-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | C10H4Cl2O4 | CID 137321687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-DICHLORO-5,8-DIHYDROXY-1,4-NAPHTHOQUINONE | 14918-69-5 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. astrobiology.nasa.gov [astrobiology.nasa.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. byjus.com [byjus.com]
- 11. pennwest.edu [pennwest.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.ws [chem.ws]
- 15. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
